molecular formula C10H18O5 B2673103 4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester CAS No. 677326-77-1

4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester

Cat. No. B2673103
CAS RN: 677326-77-1
M. Wt: 218.249
InChI Key: AYDVQBJARASSNG-UHFFFAOYSA-N
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Description

“4-(2-Ethoxy-ethoxy)-3-oxo-butyric acid ethyl ester” is a complex organic compound. It is related to 2-Ethoxyethanol and 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate , which are solvents used widely in commercial and industrial applications .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, the synthesis of potential impurities of bilastine, a nonsedating H1 receptor antihistamine, has been reported . Another related compound, 2-Ethoxyethanol, is manufactured by the reaction of ethylene oxide with ethanol .


Molecular Structure Analysis

The molecular structure of related compounds like 2-Ethoxyethanol and 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate have been reported . The molecular formula of 2-Ethoxyethanol is C4H10O2 , and that of 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate is C9H18O5 .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds like 2-Ethoxyethanol and 2-[2-(2-Methoxyethoxy)ethoxy]ethyl acetate have been reported . For instance, 2-Ethoxyethanol is a clear, colorless, nearly odorless liquid that is miscible with water, ethanol, diethyl ether, acetone, and ethyl acetate .

Safety and Hazards

The safety and hazards associated with similar compounds like 2-Ethoxyethanol and Ethyl acrylate have been reported . For instance, Ethyl acrylate is classified as highly flammable, causes skin irritation, serious eye irritation, and may cause an allergic skin reaction .

properties

IUPAC Name

ethyl 4-(2-ethoxyethoxy)-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-3-13-5-6-14-8-9(11)7-10(12)15-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDVQBJARASSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOCC(=O)CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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